3-Bromo-5-iodo-2,4,6-trimethylpyridine
Description
Overview of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of biologically active molecules, including vitamins, coenzymes, and alkaloids. nih.govmdpi.com In medicinal chemistry, the pyridine scaffold is one of the most extensively used heterocycles due to its ability to enhance the pharmacological activity of molecules, leading to the development of numerous therapeutic agents. nih.govenpress-publisher.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the pyridine ring creates a class of compounds known as halogenated pyridines. These compounds are crucial building blocks in organic synthesis. nih.gov
The carbon-halogen bond serves as a versatile functional handle, enabling chemists to perform a wide range of transformations. nih.gov Halogenated pyridines are particularly valued as precursors in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. thieme-connect.dersc.org These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is a key strategy for assembling complex molecular architectures from simpler, readily available starting materials. The stability, reactivity, and diverse applications of halogenated pyridines have solidified their role as indispensable tools in drug discovery and the synthesis of fine chemicals. enpress-publisher.comresearchgate.net
Research Context and Importance of Multi-Halogenated Pyridine Architectures
The presence of multiple halogen atoms on a single pyridine ring introduces a higher level of synthetic utility and complexity. These multi-halogenated scaffolds are of particular importance because they offer the potential for sequential and regioselective functionalization. thieme-connect.denih.gov When the halogen atoms are different, as in bromo-iodo substituted pyridines, chemists can exploit the differential reactivity of the carbon-halogen bonds.
Typically, the carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine (C-Br) bond. nih.gov This reactivity difference (C–I > C–Br > C–Cl) allows for selective reaction at the iodinated position while leaving the brominated position intact for a subsequent, different cross-coupling reaction. nih.gov This "one-pot" or sequential approach is highly efficient, enabling the controlled, stepwise introduction of various substituents onto the pyridine core from a single precursor. This strategy is invaluable for creating diverse libraries of complex molecules for screening in drug discovery and materials science, where precise control over the final structure is paramount. thieme-connect.de
Rationale for Focused Investigation of 3-Bromo-5-iodo-2,4,6-trimethylpyridine within Academic Research
The specific compound, this compound, is a subject of focused research due to its unique combination of structural features, which make it a highly strategic synthetic intermediate.
Orthogonal Reactivity: The presence of both a bromine atom at the 3-position and an iodine atom at the 5-position provides two distinct reaction sites. The higher reactivity of the C-I bond allows for selective functionalization at the 5-position. Following this initial transformation, the C-Br bond at the 3-position can be targeted in a second, separate reaction. This built-in differential reactivity is a powerful tool for the regioselective synthesis of polysubstituted pyridines.
Steric and Electronic Influence of Methyl Groups: The three methyl groups at the 2, 4, and 6-positions significantly influence the compound's properties. Electronically, these alkyl groups are electron-donating, which can affect the reactivity of the pyridine ring. Sterically, the methyl groups flanking the nitrogen atom (positions 2 and 6) can hinder certain reactions at the nitrogen center or adjacent positions, potentially directing reactions to other sites and influencing the conformational preferences of derivative molecules.
A Highly Substituted Core: As a penta-substituted pyridine, this compound provides a rigid and sterically defined scaffold. Building upon such a complex core allows for the creation of intricate three-dimensional molecules, a desirable feature in medicinal chemistry for achieving high-affinity and selective binding to biological targets. researchgate.net
The combination of these features makes this compound a valuable research tool for organic chemists aiming to develop efficient and controlled synthetic routes to novel and complex pyridine-based compounds.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 29976-61-2 |
| Molecular Formula | C₈H₉BrIN |
| Molecular Weight | 325.97 g/mol |
| MDL Number | MFCD32669685 |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-iodo-2,4,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMZUONVCVXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Iodo 2,4,6 Trimethylpyridine
Direct Halogenation Approaches to the Pyridine (B92270) Core
The most straightforward conceptual approach to 3-Bromo-5-iodo-2,4,6-trimethylpyridine involves the direct electrophilic substitution of the collidine ring. The electron-donating methyl groups at the 2, 4, and 6 positions activate the 3 and 5 positions towards electrophilic attack. Synthetic strategies generally employ a sequential introduction of the halogen atoms to control the final substitution pattern.
Stepwise Bromination and Iodination of 2,4,6-Trimethylpyridine (B116444) (Collidine)
A common and effective route to this compound involves a two-step process: the initial monobromination of collidine to form 3-bromo-2,4,6-trimethylpyridine, followed by the subsequent iodination of this intermediate.
Bromination: The direct bromination of 2,4,6-trimethylpyridine can be achieved using elemental bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method is analogous to the bromination of other activated pyridine derivatives. The reaction typically involves the careful addition of bromine to a solution of collidine and aluminum chloride at a controlled temperature to favor monosubstitution.
Iodination: For the subsequent iodination of 3-bromo-2,4,6-trimethylpyridine, N-iodosuccinimide (NIS) has been identified as a suitable iodinating agent. The reactivity of NIS can be enhanced by the use of a catalytic amount of an acid, such as trifluoroacetic acid. This approach allows for the electrophilic iodination of the electron-rich pyridine ring under relatively mild conditions. Another effective system for iodination involves the use of iodine in the presence of an oxidizing agent like iodic acid (HIO₃) in a suitable solvent system, often aqueous sulfuric acid.
The selection of the halogenating agent and the fine-tuning of reaction parameters such as temperature, solvent, and reaction time are crucial for maximizing the yield of the desired product and minimizing the formation of di-iodinated or other side products.
Table 1: Halogenating Agents and Typical Reaction Conditions
| Step | Halogenating Agent | Catalyst/Co-reagent | Typical Solvent | Temperature |
|---|---|---|---|---|
| Bromination | Bromine (Br₂) | Aluminum Chloride (AlCl₃) | - | Elevated |
| Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (cat.) | Dichloromethane | Room Temp. |
| Iodination | Iodine (I₂) | Iodic Acid (HIO₃) | Aq. Sulfuric Acid | Room Temp. |
In the electrophilic halogenation of 2,4,6-trimethylpyridine, the substitution is strongly directed to the 3 and 5 positions due to the activating and directing effects of the three methyl groups. The initial bromination of collidine selectively yields 3-bromo-2,4,6-trimethylpyridine.
In the subsequent iodination of 3-bromo-2,4,6-trimethylpyridine, the bromine atom acts as a deactivating group through its inductive effect, but the combined activating effect of the three methyl groups still directs the incoming electrophile to the vacant 5-position. This high degree of regioselectivity is a key advantage of the stepwise approach.
Control of the stoichiometry of the halogenating agents is critical to prevent the formation of di-halogenated byproducts, such as 3,5-dibromo-2,4,6-trimethylpyridine (B189553) or 3,5-diiodo-2,4,6-trimethylpyridine. Careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC) or gas chromatography (GC), allows for the reaction to be quenched upon completion of the desired monosubstitution at each step, thereby maximizing the yield of the target compound.
Concurrent Halogenation Strategies
While a stepwise approach offers better control, concurrent halogenation strategies, where both brominating and iodinating agents are introduced in a single pot, are less common for the synthesis of unsymmetrically dihalogenated pyridines like this compound. The challenge in such an approach lies in controlling the relative rates of bromination and iodination to achieve the desired product selectively over the formation of a mixture of dihalogenated pyridines.
Precursor Synthesis and Advanced Halogenation Techniques
While direct halogenation of collidine is the most prevalent method, alternative strategies involving the synthesis of a derivatized precursor followed by halogenation could be envisioned, although they are generally more complex and less direct for this particular target molecule.
Derivatization of 2,4,6-Trimethylpyridine Derivatives
In principle, one could start with a 2,4,6-trimethylpyridine derivative where one of the 3 or 5 positions is functionalized with a group that can be later converted to a halogen. For instance, a nitrated or acylated collidine could be synthesized, followed by reduction to an amino group, which could then be transformed into a halogen via a Sandmeyer-type reaction. However, given the high regioselectivity and efficiency of the direct halogenation of collidine itself, such multi-step derivatization approaches are generally not the preferred synthetic route for this compound.
Synthesis and Application of Electrophilic Halogenating Reagents Utilizing 2,4,6-Trimethylpyridine Ligands
The steric hindrance provided by the methyl groups in 2,4,6-trimethylpyridine (collidine) ligands is instrumental in stabilizing highly reactive electrophilic halogenating agents. These reagents offer a controlled and specific means of halogenation for various substrates.
Preparation of Bis(2,4,6-trimethylpyridine)bromine(I) Hexafluorophosphate (B91526)
This electrophilic brominating reagent is synthesized from a silver(I) complex. The procedure involves the reaction of bis(trimethylpyridine)silver(I) hexafluorophosphate with elemental bromine. orgsyn.org The reaction proceeds by displacing the silver ion to form the desired bromine(I) complex and a silver bromide precipitate. orgsyn.org The product is obtained as a white solid with a melting point of 127-128°C. orgsyn.org
A typical laboratory-scale synthesis is detailed in the table below.
| Reactant | Reagent | Solvent | Reaction Time | Yield |
| bis(trimethylpyridine)silver(I) hexafluorophosphate (0.166 mol) | Bromine (0.161 mol) | Methylene chloride (500 mL) | 1 hour | 83-95% |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate
Similar to its bromine counterpart, the iodine(I) complex is a powerful electrophilic iodinating agent. Its preparation follows an analogous pathway, where bis(trimethylpyridine)silver(I) hexafluorophosphate is treated with elemental iodine. orgsyn.org The reaction mixture is stirred until the iodine is consumed, resulting in the formation of a silver iodide precipitate and the desired product in the filtrate. orgsyn.org This reagent is isolated as a yellowish solid with a melting point of 132-133°C. orgsyn.org
The synthesis parameters are summarized in the following table.
| Reactant | Reagent | Solvent | Reaction Time | Yield |
| bis(trimethylpyridine)silver(I) hexafluorophosphate (0.166 mol) | Iodine (0.165 mol) | Methylene chloride (500 mL) | 1-2 hours | 80-88% |
Data sourced from Organic Syntheses Procedure. orgsyn.org
These reagents have proven effective for specific electrophilic halogenations, including the preparation of medium and large-ring lactones and the halogenation of phenols and acetylenic compounds. orgsyn.orgresearchgate.net
Development of Novel Multi-iodonium Ion Donors for Enhanced Iodination Efficiency
To improve iodination efficiency, novel reagents have been developed that can deliver more than one iodonium (B1229267) ion (I+) per molecule. A notable example is N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate. researchgate.net This compound serves as a triple-iodonium ion donor, making three activated I+ ions available for every mole of the reagent used. researchgate.net This design enhances the atomic economy of the iodination process. The synthesis involves using bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate as a precursor. researchgate.net The phenyl groups on the triazine core are believed to stabilize the iodonium ions through interactions with their π-electron systems. researchgate.net
Transition Metal-Catalyzed Routes to Halogenated Pyridines
Transition metal catalysis provides a powerful and versatile toolkit for the construction of carbon-carbon and carbon-halogen bonds, which is essential for synthesizing complex halogenated pyridines. nih.govmdpi-res.com
Cross-Coupling Reactions for Incorporating Halogens or Pyridine Moieties
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds between different organic fragments. mdpi-res.comrsc.org These reactions typically involve the coupling of an organic halide or pseudohalide with an organometallic reagent. nih.gov Several named reactions are widely employed for the synthesis of substituted pyridines:
Suzuki-Miyaura Coupling : This reaction couples an aryl or vinyl halide with an organoboron compound (like a boronic acid) and is effective for creating biaryl structures, such as coupling halogenated pyridines with other aryl groups. rsc.orgacs.org
Stille Coupling : Involves the reaction of an organic halide with an organostannane (organotin compound). It is known for its tolerance of a wide variety of functional groups. rsc.org
Sonogashira Coupling : This method is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is useful for introducing alkyne functionalities to a pyridine ring. rsc.org
Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. rsc.org
These reactions offer a modular approach to building substituted pyridines by systematically connecting different molecular fragments. acs.org For instance, an oxygen-promoted, ligand-free palladium-catalyzed Suzuki-Miyaura reaction has been shown to efficiently couple substituted 2-halogenopyridines with various boronic acids, yielding biaryl products in 52–99% yields. rsc.org
Electrophile-Promoted Cyclization Strategies for Halogen-Substituted Heterocycles
Electrophilic halogen sources can be used to trigger intramolecular cyclization reactions to form halogen-substituted heterocycles. mdpi.comrsc.orgacs.org In this strategy, an electrophilic halogen (X+) activates an unsaturated bond, such as an alkene or alkyne, within a molecule that also contains a nucleophile. researchgate.netnih.gov This activation leads to the formation of a halonium intermediate, which is then attacked by the internal nucleophile to close the ring, incorporating the halogen atom into the final heterocyclic structure. mdpi.comnih.gov
This method is a powerful way to construct complex ring systems with high stereocontrol. mdpi.com The choice of the halogenating agent can influence the reaction's outcome, allowing for selective synthesis. mdpi.com This approach is particularly valuable for synthesizing a wide range of functionalized carbocycles and heterocycles from unsaturated precursors. nih.gov
Spectroscopic and Computational Elucidation of 3 Bromo 5 Iodo 2,4,6 Trimethylpyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the structure of 3-Bromo-5-iodo-2,4,6-trimethylpyridine in solution. By analyzing various NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift and Coupling Constant Analysis
The substitution pattern of this compound leaves no protons directly attached to the aromatic ring, simplifying the ¹H NMR spectrum. The spectrum is expected to be dominated by signals from the three distinct methyl groups. The chemical shifts of these methyl protons are influenced by the adjacent halogen substituents. The methyl group at the C4 position is flanked by the bromine and iodine atoms, while the methyl groups at C2 and C6 are adjacent to the nitrogen and a bromine or iodine atom, respectively.
¹³C NMR spectroscopy provides insight into the carbon framework. The spectrum would show eight distinct signals: three for the methyl carbons and five for the pyridine (B92270) ring carbons (C2, C3, C4, C5, C6). The carbons directly bonded to the halogens (C3 and C5) would exhibit shifts influenced by the heavy atom effect, particularly from iodine.
¹⁵N NMR, often performed using indirect methods like Heteronuclear Multiple Bond Correlation (HMBC), reveals the electronic environment of the nitrogen atom. nih.gov The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of the ring substituents. The presence of electron-withdrawing halogens and electron-donating methyl groups creates a unique electronic environment that is reflected in the ¹⁵N chemical shift.
Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | 2-CH₃ | ~2.5 - 2.7 | Singlet | Adjacent to Nitrogen and Bromine. |
| ¹H | 4-CH₃ | ~2.4 - 2.6 | Singlet | Flanked by two halogenated carbons. |
| ¹H | 6-CH₃ | ~2.5 - 2.7 | Singlet | Adjacent to Nitrogen and Iodine. |
| ¹³C | C2 | ~158 - 162 | Singlet | Methylated carbon adjacent to Nitrogen. |
| ¹³C | C3 | ~120 - 125 | Singlet | Carbon bearing Bromine. |
| ¹³C | C4 | ~145 - 150 | Singlet | Methylated carbon. |
| ¹³C | C5 | ~95 - 100 | Singlet | Carbon bearing Iodine (heavy atom effect). |
| ¹³C | C6 | ~157 - 161 | Singlet | Methylated carbon adjacent to Nitrogen. |
| ¹⁵N | N1 | -50 to -90 | Singlet | Shift relative to liquid NH₃. Determined via HMBC. |
Application of Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Insights
Two-dimensional (2D) NMR experiments are indispensable for confirming the precise atomic connectivity.
COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would show no cross-peaks from the aromatic region, confirming the absence of adjacent ring protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It would definitively link each of the three ¹H methyl signals to its corresponding ¹³C methyl signal.
NOESY/ROESY/HOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei. A NOESY or ROESY spectrum could reveal correlations between the protons of the methyl groups (e.g., between 2-CH₃ and 6-CH₃), providing insights into the molecule's preferred conformation in solution.
Diffusion NMR Techniques (DOSY) for Investigating Solution-Phase Behavior
Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion coefficient of the molecules. ox.ac.uk For a pure sample of this compound, a DOSY experiment would show all ¹H signals aligned horizontally, corresponding to a single diffusion coefficient, confirming the presence of a single species. This technique is also valuable for studying potential supramolecular interactions, such as dimerization or aggregation, where the formation of larger species would result in a smaller measured diffusion coefficient.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information from fragmentation patterns. For this compound (C₈H₈BrIN), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition.
The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and monoisotopic iodine (¹²⁷I). Electron ionization (EI) would likely induce fragmentation, with initial loss of a methyl radical (M-15) being a probable first step. Subsequent losses of bromine (M-79/81) or iodine (M-127) radicals would also be expected fragmentation pathways.
Expected Mass Spectrometry Data
| Fragment | Formula | m/z (Monoisotopic) | Notes |
|---|---|---|---|
| [M]⁺ | [C₈H₈⁷⁹BrIN]⁺ | 339.89 | Molecular ion. Shows characteristic Br isotope pattern. |
| [M-CH₃]⁺ | [C₇H₅⁷⁹BrIN]⁺ | 324.87 | Loss of a methyl radical. |
| [M-Br]⁺ | [C₈H₈IN]⁺ | 260.97 | Loss of a bromine radical. |
| [M-I]⁺ | [C₈H₈BrN]⁺ | 212.98 | Loss of an iodine radical. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic bands.
Characteristic Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3000-2850 | C-H Stretch | Aliphatic (Methyl groups) |
| 1600-1550 | C=N Stretch | Pyridine Ring |
| 1500-1400 | C=C Stretch | Pyridine Ring |
| 1470-1430 | C-H Bend | Aliphatic (Methyl groups) |
| 600-500 | C-Br Stretch | Bromo-aromatic |
| 550-480 | C-I Stretch | Iodo-aromatic |
X-ray Crystallography for Solid-State Structural Determination of Related Pyridine Halogenates
While obtaining a single crystal suitable for X-ray diffraction of the title compound may be challenging, the study of related halogenated pyridines provides significant insight into the expected solid-state structure. X-ray crystallography on compounds containing bromo- and iodo-pyridine moieties has revealed the critical role of halogen bonding in directing crystal packing. mdpi.commanchester.ac.uk
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as the nitrogen atom of a pyridine ring. manchester.ac.uk In the solid state of this compound, it is plausible that intermolecular C-I···N or C-Br···N halogen bonds would be a dominant feature, leading to the formation of supramolecular chains or networks. rsc.orgresearchgate.net The analysis of crystal structures of similar molecules shows that the I···N distance is often significantly shorter than the sum of the van der Waals radii, indicating a strong interaction that influences the material's properties. manchester.ac.uk
Theoretical and Computational Chemistry Studies
Detailed theoretical and computational chemistry studies specifically focused on this compound are not extensively available in the current body of scientific literature. While computational methods are widely applied to understand the properties and reactivity of pyridine derivatives, this particular compound has not been the subject of published research in this area. Therefore, the following sections outline the well-established theoretical frameworks that could be applied to elucidate its properties, drawing on general principles and methodologies from computational chemistry.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could provide significant insights into its geometry, electronic properties, and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the halogen substituents, while the LUMO would be located on the pyridine ring, representing the region susceptible to nucleophilic attack. A hypothetical table of calculated HOMO-LUMO energies is presented below to illustrate the type of data that would be generated from such a study.
| Parameter | Energy (eV) |
| HOMO | (Value not available) |
| LUMO | (Value not available) |
| Energy Gap (ΔE) | (Value not available) |
| (Note: The data in this table is illustrative as no specific computational studies for this compound are publicly available.) |
Prediction of Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP would likely show negative potential around the nitrogen atom and the halogen atoms due to their high electronegativity, and positive potential on the hydrogen atoms of the methyl groups.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
| Descriptor | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | (Value not available) |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | (Value not available) |
| Electrophilicity Index (ω) | χ2/(2η) | (Value not available) |
| (Note: The data in this table is illustrative as no specific computational studies for this compound are publicly available.) |
Investigation of Thermodynamic Properties and Plausible Reaction Pathways
DFT calculations can also be employed to predict the thermodynamic properties of this compound, such as its heat of formation, entropy, and Gibbs free energy. This information is vital for understanding its stability and behavior under different conditions.
Furthermore, computational methods can be used to map out plausible reaction pathways for the synthesis or derivatization of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of potential reactions.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for understanding its behavior in solution.
These simulations can provide information about how the molecule interacts with solvent molecules, its solvation energy, and its diffusion characteristics. While significant conformational changes are not expected for the pyridine ring itself, the simulations could explore the rotational dynamics of the methyl groups. This information is valuable for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and spectroscopic properties.
Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodo 2,4,6 Trimethylpyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com Aromatic compounds like benzene readily undergo EAS because the reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex. youtube.com However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene.
For 3-bromo-5-iodo-2,4,6-trimethylpyridine, the only available position for substitution is the carbon atom of the C-H bond that is not explicitly shown, which is not present in this fully substituted ring. The positions C-3, C-5, C-2, C-4, and C-6 are already substituted. Therefore, standard electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not possible on the pyridine ring of this molecule. Any potential electrophilic attack would have to proceed via a different mechanism, such as addition or ipso-substitution, which would be highly dependent on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution Reactions of Halogen Substituents
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine. nih.gov The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. The generally accepted mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org
In this compound, two potential leaving groups are present: the bromide at the 3-position and the iodide at the 5-position. The rate of SNAr reactions is influenced by the ability of the leaving group to depart. Iodide is generally a better leaving group than bromide due to the weaker carbon-iodine bond and the greater stability of the iodide anion. However, the rate-determining step is often the initial nucleophilic attack, which is favored at carbon atoms with a greater partial positive charge. Fluorine, being the most electronegative halogen, often makes the attached carbon most susceptible to attack, leading to a reactivity order of F > Cl > Br > I in cases where the first step is rate-limiting. youtube.comnih.gov
Given the two halogens in this molecule, a competition between the substitution of bromide and iodide would be expected. Without specific electron-withdrawing groups in ortho or para positions to stabilize the Meisenheimer intermediate, SNAr reactions on this substrate would likely require harsh conditions. youtube.com If the reaction were to proceed, the substitution would likely favor the displacement of the iodide ion, which is generally a better leaving group in the elimination step. The three electron-donating methyl groups would tend to decrease the ring's susceptibility to nucleophilic attack by increasing electron density.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org For substrates containing multiple halogen atoms, these reactions can often be performed with high regioselectivity based on the differing reactivity of the carbon-halogen bonds. In the case of this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the oxidative addition step, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions. libretexts.org This reactivity difference (C-I > C-Br > C-Cl) allows for selective functionalization at the 5-position (iodine) while leaving the 3-position (bromine) intact for potential subsequent transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, forming a new carbon-carbon bond. libretexts.orgtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov
For this compound, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity. The palladium catalyst will preferentially undergo oxidative addition into the weaker and more reactive C-I bond at the 5-position. This allows for the selective introduction of an aryl, vinyl, or alkyl group at this site. Studies on similarly substituted dihalopyridines have demonstrated this predictable selectivity. beilstein-journals.orgresearchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant | Coupling Partner | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Bromo-5-phenyl-2,4,6-trimethylpyridine |
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. Similar to the Suzuki coupling, it is a versatile method for C-C bond formation. The reactivity of the organohalide in the Stille reaction follows the same general trend: I > OTf > Br >> Cl.
Consequently, the reaction of this compound with an organostannane is predicted to occur selectively at the 5-position. The palladium catalyst will preferentially activate the C-I bond, enabling the transfer of the organic group from the tin reagent to the pyridine ring at the site of the original iodine substituent. This allows for the stepwise functionalization of the dihalogenated pyridine core.
Table 2: Representative Stille Coupling Reaction
| Reactant | Coupling Partner | Catalyst | Product |
| This compound | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 3-Bromo-5-vinyl-2,4,6-trimethylpyridine |
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, typically with high trans selectivity. mdpi.com The reactivity of the halide in the Heck reaction also follows the order I > Br > Cl. nih.gov
When this compound is subjected to Heck coupling conditions with an alkene, such as styrene or an acrylate, the reaction is expected to take place exclusively at the 5-position. The oxidative addition of the palladium catalyst to the C-I bond will initiate the catalytic cycle, leading to the formation of a 5-alkenyl-3-bromo-2,4,6-trimethylpyridine derivative. The C-Br bond at the 3-position would remain available for a second, different coupling reaction under more forcing conditions if desired.
Table 3: Representative Heck Coupling Reaction
| Reactant | Coupling Partner | Catalyst | Base | Product |
| This compound | Methyl acrylate | Pd(OAc)₂ | Et₃N | Methyl (E)-3-(3-bromo-2,4,6-trimethylpyridin-5-yl)acrylate |
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction is particularly sensitive to the identity of the halogen, showing a strong preference for reacting with iodides over bromides. libretexts.org
This pronounced selectivity makes the Sonogashira coupling an ideal method for the monofunctionalization of this compound. The reaction with a terminal alkyne will occur almost exclusively at the C-I bond, yielding a 5-alkynyl-3-bromo-2,4,6-trimethylpyridine. soton.ac.uk This predictable outcome allows for the synthesis of complex, unsymmetrically substituted pyridine derivatives. rsc.org
Table 4: Representative Sonogashira Coupling Reaction
| Reactant | Coupling Partner | Catalyst | Co-catalyst | Base | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 3-Bromo-5-(phenylethynyl)-2,4,6-trimethylpyridine |
Other Palladium and Nickel-Catalyzed Transformations
The presence of two different halogen atoms at the 3- and 5-positions of the pyridine ring makes this compound a versatile substrate for sequential and regioselective cross-coupling reactions. The selectivity of these transformations, catalyzed by palladium and nickel complexes, is primarily governed by the difference in the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl). Consequently, the carbon-iodine bond is significantly more reactive and will undergo oxidative addition to the low-valent metal center (Pd(0) or Ni(0)) under much milder conditions than the carbon-bromine bond.
This reactivity difference allows for the selective functionalization at the 5-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations. A wide array of standard palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), Buchwald-Hartwig (with amines or alcohols), and Negishi (with organozinc reagents), can be employed for this purpose. researchgate.netscielo.br
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. For nickel-catalyzed couplings, the steric and electronic properties of phosphine ligands, as well as the coordinating ability of the solvent, can significantly influence the outcome, particularly in achieving selective monoarylation over diarylation on dihalide substrates. nih.gov For instance, less electron-rich di- and triarylphosphines tend to favor monoarylation. nih.gov While palladium catalysts are broadly effective, nickel catalysts are often noted for their unique ability to activate more challenging substrates and engage in different mechanistic pathways, sometimes involving single-electron transfer and radical intermediates. researchgate.netsquarespace.com
The initial coupling at the C-I bond yields a 3-bromo-5-substituted-2,4,6-trimethylpyridine intermediate. This product can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Br bond, providing a straightforward route to diverse 3,5-disubstituted pyridine derivatives.
| Reaction Type | Coupling Partner | Position Reacted | Catalyst/Conditions (Representative) | Product |
| Suzuki-Miyaura | R-B(OH)₂ | C5-I | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 3-Bromo-5-R-2,4,6-trimethylpyridine |
| Sonogashira | R-C≡CH | C5-I | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Bromo-5-(R-alkynyl)-2,4,6-trimethylpyridine |
| Buchwald-Hartwig | R₂NH | C5-I | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 3-Bromo-5-(R₂N)-2,4,6-trimethylpyridine |
| Negishi | R-ZnX | C5-I | Pd(PPh₃)₄ or NiCl₂(dppp) | 3-Bromo-5-R-2,4,6-trimethylpyridine |
This table presents representative transformations based on established principles of cross-coupling selectivity. Specific conditions may vary.
Regioselective Functionalization and Derivatization Strategies
The predictable difference in reactivity between the C-I and C-Br bonds is the cornerstone of regioselective functionalization strategies for this compound. This allows for the stepwise introduction of different functional groups at the C-5 and C-3 positions.
The primary strategies for achieving regioselectivity are:
Transition Metal-Catalyzed Cross-Coupling: As detailed in the previous section, the greater reactivity of the C-I bond towards oxidative addition with Pd(0) or Ni(0) catalysts allows for selective functionalization at the C-5 position. researchgate.net The C-Br bond remains available for a subsequent coupling reaction under more vigorous conditions. This selectivity is fundamental in synthesizing complex, unsymmetrically substituted pyridine scaffolds. researchgate.net
Halogen-Metal Exchange: This method also offers high regioselectivity. The rate of halogen-metal exchange with organolithium reagents follows the trend I > Br > Cl. wikipedia.org Therefore, treating this compound with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures will selectively form the 5-lithiated intermediate, leaving the bromine atom untouched. This powerful strategy is discussed in detail in the following section.
These two orthogonal approaches provide a robust toolkit for the controlled derivatization of the pyridine core. A synthetic plan can involve an initial palladium-catalyzed coupling at C-5, followed by a halogen-metal exchange at C-3 (once the iodine is replaced), or vice-versa. This planned, stepwise approach is critical for building molecular complexity from a simple dihalogenated precursor.
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a fundamental and highly effective method for converting aryl halides into reactive organometallic intermediates. wikipedia.org For this compound, this reaction proceeds with high regioselectivity. Due to the kinetic nature of the exchange, the more labile carbon-iodine bond reacts preferentially with organolithium reagents at low temperatures (typically -78 °C or below). wikipedia.org
The reaction involves treating the substrate with an alkyl lithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), in an ethereal solvent like tetrahydrofuran (THF). This rapidly generates a 3-bromo-2,4,6-trimethylpyridin-5-yl-lithium intermediate. This potent nucleophile can then be "quenched" by adding a suitable electrophile to the reaction mixture, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the 5-position. tcnj.edu
The versatility of this method lies in the wide range of electrophiles that can be used to trap the organolithium species. This provides access to a multitude of 5-substituted pyridine derivatives that might be difficult to synthesize through other means. The unreacted C-Br bond remains for potential further modification.
| Electrophile (E⁺) | Reagent Example | Product at C-5 Position |
| Proton | H₂O, CH₃OH | -H (Protonolysis) |
| Carbon Dioxide | CO₂ (gas or solid) | -COOH (Carboxylation) |
| Aldehydes/Ketones | Benzaldehyde (PhCHO) | -CH(OH)Ph (Hydroxyalkylation) |
| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ (Alkylation) |
| Amides | Dimethylformamide (DMF) | -CHO (Formylation) |
| Borates | Trimethyl borate | -B(OH)₂ (after hydrolysis) |
This table illustrates the products formed by quenching the 5-lithiated intermediate with various electrophiles.
Radical Reactions Involving Pyridine Halides
Pyridine halides can participate in various reactions proceeding through radical mechanisms. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic carbon-centered radicals, a classic example being the Minisci reaction. While the Minisci reaction typically involves the protonated pyridine ring and works best for C-H functionalization, the presence of halogen atoms can influence the course of other radical processes.
Halogenated pyridines can serve as precursors in radical coupling reactions. For instance, under specific conditions, aryl halides can undergo single-electron transfer (SET) to generate aryl radicals. These radicals can then be trapped by suitable partners. Nickel catalysis, in particular, is known to access radical pathways, diverging from the classical two-electron cycles of palladium. researchgate.netsquarespace.com These mechanisms can involve Ni(I) species that perform halogen-atom abstraction from the aryl halide to generate an aryl radical and a Ni(II) species.
Furthermore, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. In such a system, a photocatalyst, upon excitation by light, can reduce an aryl halide to generate an aryl radical, which can then engage in subsequent bond-forming events. The relative reactivity of C-I versus C-Br bonds in these processes would again favor the cleavage of the weaker C-I bond to form the corresponding pyridyl radical at the C-5 position.
Reactivity with Specific Reagents and Substrates
Reactions involving halonium ions (bromonium or iodonium) are classic examples of electrophilic additions to unsaturated systems like alkenes and alkynes. In the context of unsaturated phosphonates, an electrophilic halogen source can react with the carbon-carbon double or triple bond to form a cyclic halonium ion intermediate. This intermediate is highly reactive and susceptible to nucleophilic attack.
If an unsaturated phosphonate ester is the substrate, the phosphonate group itself or another nucleophile present in the system can attack the cyclic intermediate. This process, known as halocyclization, leads to the formation of a new heterocyclic structure incorporating the phosphorus moiety and the halogen atom.
Halodecarboxylation is a synthetic transformation that converts a carboxylic acid into an organic halide, with the concurrent loss of carbon dioxide. acs.orgnih.gov This method serves as a powerful alternative to direct electrophilic halogenation, particularly for preparing (hetero)aryl halides where direct halogenation might lack regioselectivity or require harsh conditions. princeton.edu
The reaction involves the cleavage of a C-C bond between the aromatic ring and the carboxyl group, followed by trapping of the resulting intermediate with a halogen source. acs.orgnih.gov Modern methods often proceed via radical mechanisms, where a (hetero)aryl radical is generated and subsequently trapped by a halogen atom transfer reagent. princeton.edu
This strategy is highly relevant to the synthesis of compounds like this compound. For example, one could envision synthesizing the target molecule from a precursor such as 5-bromo-2,4,6-trimethylisonicotinic acid. Subjecting this carboxylic acid to iododecarboxylation conditions (e.g., using an iodine-based halogen source) would replace the carboxylic acid group with an iodine atom, yielding the final product. Similarly, a 5-iodo-2,4,6-trimethylisonicotinic acid could undergo bromodecarboxylation. This approach is valuable because the regiochemistry of the final product is dictated entirely by the position of the starting carboxylic acid group. A variety of pyridinecarboxylic acids have been shown to be suitable substrates for these transformations. princeton.eduresearchgate.net
Intramolecular Cyclization Processes (e.g., 4-Endo-Trig Cyclizations)
Intramolecular cyclization is a fundamental process in organic synthesis for constructing cyclic molecules. The feasibility of these reactions is often predicted by Baldwin's rules, which classify ring closures based on the ring size, the hybridization of the electrophilic carbon, and whether the breaking bond is within (endo) or outside (exo) the newly formed ring.
A 4-endo-trig cyclization involves a nucleophile attacking an sp²-hybridized (trigonal) carbon to form a four-membered ring, where the leaving group is part of the forming ring system. According to Baldwin's rules, 4-endo-trig cyclizations are generally disfavored. This is due to the poor orbital overlap between the nucleophile's trajectory and the π* orbital of the double bond, which requires a specific approach angle that is sterically hindered in a small ring transition state.
However, exceptions to Baldwin's rules can occur, particularly in reactions involving radical pathways, transition metal catalysis, or substrates with specific geometric constraints that force the reactive centers into proximity. For a hypothetical substrate derived from this compound, a 4-endo-trig cyclization would require a side chain with a nucleophilic center positioned to attack a double bond on another substituent, leading to a strained four-membered ring fused or appended to the pyridine core. The presence of bulky methyl groups and halogen atoms on the pyridine ring would further influence the steric environment and the electronic properties of the system, potentially altering the reactivity and the favorability of such a cyclization pathway.
Table 1: Factors Influencing 4-Endo-Trig Cyclizations
| Factor | Description | Potential Impact on this compound Derivatives |
| Orbital Geometry | The trajectory of the nucleophilic attack on the trigonal center is critical. | Generally unfavorable due to poor orbital overlap for a 4-membered ring. |
| Steric Hindrance | The substituents on the ring and side chain can impede the approach of the nucleophile. | The 2,4,6-trimethyl groups would create significant steric crowding, likely disfavoring the cyclization. |
| Electronic Effects | The electron-withdrawing or -donating nature of substituents can affect the reactivity of the nucleophile and electrophile. | The bromo and iodo groups are electron-withdrawing, which could influence the electron density of the pyridine ring and its substituents. |
| Reaction Conditions | The use of catalysts (e.g., transition metals) or radical initiators can provide alternative, lower-energy pathways. | A transition metal could potentially coordinate to the pyridine nitrogen and a substituent to facilitate an otherwise disfavored cyclization. |
Oxidation Reactions of Related Precursors (e.g., Allylic Bromide to Enal)
The oxidation of an allylic bromide to an enal (an α,β-unsaturated aldehyde) is a valuable transformation in organic synthesis. For a precursor related to this compound, this would likely involve a side chain containing an allylic bromide moiety.
Several methods can achieve this conversion. One common approach involves nucleophilic substitution of the bromide with an oxygen-containing nucleophile, followed by oxidation. For instance, the allylic bromide can be converted to an allylic alcohol, which is then oxidized to the enal using reagents like manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or through Swern or Dess-Martin periodinane oxidations.
Alternatively, direct oxidation methods can be employed. The Kornblum oxidation, for example, utilizes dimethyl sulfoxide (DMSO) as both the nucleophile and the oxidant. The reaction proceeds through an intermediate alkoxysulfonium salt, which then undergoes elimination in the presence of a base to yield the aldehyde. A related method uses pyridine N-oxide in the presence of a silver salt to achieve the oxidation of benzylic and allylic halides to the corresponding carbonyl compounds under mild conditions.
The reaction mechanism for the oxidation using pyridine N-oxide and silver oxide is proposed to involve the formation of an intermediate pyridinium salt. The silver oxide facilitates the displacement of the bromide by pyridine N-oxide. The resulting intermediate then undergoes an elimination reaction, promoted by a base (such as hydroxide formed in situ), to yield the enal and pyridine.
Table 2: Common Reagents for Oxidation of Allylic Alcohols to Enals
| Reagent | Conditions | Comments |
| **Manganese Dioxide (MnO₂) ** | Neutral, typically in chlorinated solvents (e.g., CH₂Cl₂) | Selective for allylic and benzylic alcohols. |
| Pyridinium Chlorochromate (PCC) | Mildly acidic, in CH₂Cl₂ | Can be used for a wide range of alcohols, but the chromium byproduct is toxic. |
| Dess-Martin Periodinane (DMP) | Neutral, in CH₂Cl₂ or CHCl₃ | Mild and efficient, tolerates many functional groups. |
| Swern Oxidation (DMSO, oxalyl chloride, base) | Low temperature (-78 °C), basic workup | Highly effective but requires careful temperature control and handling of reagents. |
In-depth Article on the Chemical Compound “this compound” Cannot Be Generated Due to Lack of Specific Research Data
Following a comprehensive and exhaustive search of scientific literature, including scholarly articles, chemical databases, and patent repositories, it has been determined that there is insufficient specific, detailed research published on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the requested outline.
While the compound is commercially available and its general reactivity can be inferred from the principles of organic chemistry, there is a notable absence of dedicated studies detailing its specific applications in the areas outlined in the user's request. The available information pertains to related compounds, such as other dihalogenated pyridines or various trimethylpyridine (collidine) derivatives, but does not directly address the unique synthetic utility of this compound.
Consequently, it is not possible to provide detailed research findings, data tables, and specific examples for the following sections as requested:
Synthetic Applications and Chemical Utility of 3 Bromo 5 Iodo 2,4,6 Trimethylpyridine
Derivatization for Analytical and Spectroscopic Characterization Methods:No methods for the derivatization of this specific compound for the purpose of analytical detection or spectroscopic analysis have been reported in the literature.
To maintain a high standard of scientific accuracy and avoid speculation, an article conforming to the user's strict outline cannot be produced.
However, a wealth of information is available on the broader class of dihalogenated pyridines and their applications in organic synthesis . An article on this topic could explore the principles of regioselective cross-coupling reactions, leveraging the differential reactivity of various halogen substituents (such as iodine and bromine), and provide numerous examples of their use as versatile building blocks in the synthesis of complex molecules, pharmaceuticals, and advanced materials.
Should you be interested in an article on this broader, well-documented subject, please provide new instructions.
Future Research Directions and Perspectives
Exploration of Novel, Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for the synthesis of polysubstituted pyridines is a key area of contemporary chemical research. researchgate.netnih.govacs.org Future efforts concerning 3-Bromo-5-iodo-2,4,6-trimethylpyridine will likely focus on moving beyond traditional, often harsh, halogenation techniques which may suffer from a lack of regioselectivity and the use of hazardous reagents. nih.govnih.gov
Promising research directions include:
Catalytic C-H Halogenation: Investigating selective C-H activation and halogenation on a 2,4,6-trimethylpyridine (B116444) precursor could offer a more direct and atom-economical route. This would circumvent the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, leading to improved yields and safety profiles for halogenation reactions. nih.gov The modular nature of flow synthesis is also well-suited for rapid optimization. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool for forging new bonds under mild conditions. nih.gov Exploring photoredox-catalyzed halogenation could provide novel pathways to this compound and its derivatives.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Halogenation | Atom economy, reduced waste | Development of selective catalysts |
| Flow Chemistry | Improved safety and control, scalability | Reactor design and optimization |
| Photoredox Catalysis | Mild reaction conditions, green chemistry | Catalyst design, mechanistic understanding |
Advanced Mechanistic Investigations via In-Situ Spectroscopy and Computational Modeling
A deep understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research is expected to heavily leverage a combination of advanced spectroscopic techniques and computational chemistry.
In-Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and in-situ NMR (Nuclear Magnetic Resonance) can provide real-time monitoring of reaction intermediates and kinetics. This data is invaluable for elucidating complex reaction pathways, such as those involving Zincke imine intermediates in pyridine (B92270) functionalization. nih.govchemrxiv.orgresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction transition states, predict regioselectivity, and rationalize experimental observations. nih.govchemrxiv.org For instance, modeling can help understand the steric and electronic effects of the trimethyl and halogen substituents on the pyridine ring's reactivity. nih.gov
Expansion of Synthetic Utility and Chemical Transformations for Diversified Libraries
The bromo and iodo substituents on the pyridine ring are versatile handles for a wide array of chemical transformations, making this compound a valuable building block for creating libraries of diverse molecules.
Future research will likely focus on exploiting the differential reactivity of the C-Br and C-I bonds in:
Cross-Coupling Reactions: Systematically exploring Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the 3- and 5-positions will enable the introduction of a wide range of substituents (e.g., aryl, alkyl, alkynyl, amino groups). The chemoselective functionalization of the more reactive C-I bond over the C-Br bond will be a key area of investigation.
Metal-Halogen Exchange: This reaction can be used to generate organometallic intermediates, which can then be trapped with various electrophiles to introduce further functionality.
"Halogen Dance" Rearrangement: Investigating the potential for base-catalyzed halogen migration on the pyridine ring could lead to the synthesis of novel isomers that are otherwise difficult to access. wikipedia.org
| Transformation | Potential Outcome | Research Goal |
| Selective Cross-Coupling | Stepwise introduction of different functional groups | Maximizing chemoselectivity |
| Metal-Halogen Exchange | Formation of nucleophilic pyridine intermediates | Diversification with electrophiles |
| Halogen Dance | Isomerization to new substitution patterns | Access to novel chemical space |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
To accelerate the discovery of new reactions and applications for this compound, its integration with modern automation technologies is essential.
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, temperatures) in parallel. This can be used to quickly optimize cross-coupling reactions or identify novel transformations of the title compound.
Automated Synthesis: Robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.gov Developing automated workflows utilizing this compound as a key building block would significantly accelerate the generation of compound libraries for biological screening. nih.gov
Development of Smart Materials or Probes utilizing the Halogenated Pyridine Core
The unique electronic and structural features of the this compound core make it an intriguing scaffold for the design of functional materials and molecular probes.
Fluorescent Probes: The pyridine core is a component of many fluorescent molecules. mdpi.comnih.govrsc.org By strategically functionalizing the bromo and iodo positions with fluorophores and recognition moieties, novel sensors for detecting specific analytes (e.g., metal ions, biomolecules) could be developed. nih.govrsc.orgrsc.org
Organic Electronics: Halogenated aromatic compounds can exhibit interesting properties for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The introduction of halogen atoms can influence carrier mobility and device performance. acs.org Research into the optoelectronic properties of derivatives of this compound could uncover new materials for these technologies.
Halogen Bonding: The iodine and bromine atoms on the pyridine ring are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly being used in crystal engineering and supramolecular chemistry. mdpi.com Future work could explore the use of this compound as a building block for the rational design of co-crystals and other supramolecular assemblies with tailored properties.
Q & A
Q. Basic Characterization
- NMR : NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.8–8.2 ppm). NMR distinguishes halogenated carbons (C-Br: δ 105–110 ppm; C-I: δ 95–100 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H] at m/z 340.907) and isotopic patterns (Br/I doublets) .
Advanced Analysis
DFT (Density Functional Theory) calculations predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which correlate with experimental data to validate structural assignments. Comparative studies with analogs (e.g., 3-bromo-5-trifluoromethylpyridin-2-amine) highlight electronic effects of iodine vs. trifluoromethyl groups .
How does the steric environment of 2,4,6-trimethyl groups impact reactivity in cross-coupling reactions?
Mechanistic Insight
The 2,4,6-trimethyl substituents create significant steric bulk, hindering transmetalation in cross-coupling reactions. For Suzuki-Miyaura couplings, larger boronic acids (e.g., arylboronates with ortho-substituents) exhibit lower conversion due to restricted access to the catalytic palladium center.
Experimental Optimization
Using microwave-assisted synthesis (100–120°C, 30 min) enhances reaction rates by overcoming steric barriers. Alternatively, nickel catalysts (e.g., Ni(COD)) show improved tolerance to steric hindrance compared to palladium .
What are the emerging applications of this compound in medicinal chemistry and materials science?
Biological Applications
The compound serves as a precursor for bioactive molecules. For example, iodinated pyridines are key intermediates in kinase inhibitors targeting cancer pathways. Structure-activity relationship (SAR) studies reveal that iodine enhances binding affinity to ATP pockets due to halogen bonding with backbone carbonyls .
Materials Science
In coordination chemistry, the iodine substituent acts as a directing group for constructing metal-organic frameworks (MOFs). Its electron-withdrawing nature stabilizes π-π stacking in conductive polymers, as demonstrated in recent studies on organic semiconductors .
How do researchers address stability challenges during storage and handling?
Stability Analysis
The compound is light-sensitive, with iodine substituents prone to photolytic cleavage. Degradation products include de-iodinated pyridines and brominated byproducts.
Q. Best Practices
- Store under inert gas (argon) at –20°C in amber vials.
- Conduct periodic purity checks via TLC (R = 0.4 in hexane:EtOAc 7:3).
- Use stabilizers like BHT (butylated hydroxytoluene) in stock solutions to inhibit radical degradation .
What strategies are employed to scale up synthesis while maintaining regioselectivity?
Process Chemistry
Continuous flow reactors enable precise control over halogenation kinetics. For example, a two-step flow system separates bromination (residence time: 5 min) and iodination (residence time: 10 min), achieving >90% regioselectivity at gram-scale.
Economic and Safety Considerations
Solvent recycling (e.g., recovering DCM via distillation) reduces costs. ICl handling requires scrubbers to neutralize excess halogen, minimizing occupational exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
